2-bromo-4-{(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}-6-methoxyphenyl acetate
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Overview
Description
2-BROMO-4-{[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazolo[3,2-b][1,3]thiazole core, substituted with various functional groups such as bromo, methoxy, and acetate. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-{[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolothiazole Core: The synthesis begins with the reaction of 4-amino-3-mercapto-1,2,4-triazole with an appropriate α-bromodiketone to form the triazolothiazole core.
Introduction of the Dimethoxyphenyl Group:
Bromination: The compound is then brominated at the appropriate position using a brominating agent such as bromine or N-bromosuccinimide.
Acetylation: Finally, the compound undergoes acetylation to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-{[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-BROMO-4-{[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways.
Industrial Applications: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BROMO-4-{[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The triazolothiazole core plays a crucial role in binding to the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-BROMO-4-{[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
- **2-BROMO-4-{[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
- **2-BROMO-4-{[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE
Uniqueness
The uniqueness of 2-BROMO-4-{[(5Z)-2-(3,4-DIMETHOXYPHENYL)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}-6-METHOXYPHENYL ACETATE lies in its specific substitution pattern and the presence of multiple functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C22H18BrN3O6S |
---|---|
Molecular Weight |
532.4 g/mol |
IUPAC Name |
[2-bromo-4-[(Z)-[2-(3,4-dimethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H18BrN3O6S/c1-11(27)32-19-14(23)7-12(8-17(19)31-4)9-18-21(28)26-22(33-18)24-20(25-26)13-5-6-15(29-2)16(10-13)30-3/h5-10H,1-4H3/b18-9- |
InChI Key |
LTNSQYCKBUDTGY-NVMNQCDNSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)S2)OC |
Origin of Product |
United States |
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